
Mapenterol-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mapenterol-d6 Hydrochloride is a deuterium-labeled β2-adrenoceptor agonist used primarily in pharmacological research. Its non-deuterated counterpart, Mapenterol Hydrochloride, acts on β2-adrenergic receptors to induce bronchodilation and other sympathetic responses . The deuterated form (d6) incorporates six deuterium atoms, enhancing its utility in metabolic and pharmacokinetic studies by improving traceability in mass spectrometry and reducing metabolic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mapenterol-d6 Hydrochloride involves the incorporation of deuterium into the molecular structure of Mapenterol Hydrochloride. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows stringent regulatory standards to ensure the purity and consistency of the product. The process involves large-scale synthesis using deuterated compounds, followed by purification steps such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Mapenterol-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens or alkylating agents, under varying temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Mapenterol-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolic pathways of drugs.
Biology: Helps in studying the interactions of β2-adrenoceptor agonists with biological systems.
Medicine: Aids in the development of new therapeutic agents by providing insights into drug metabolism and efficacy.
Industry: Utilized in the quality control and validation of pharmaceutical products
Mechanism of Action
Mapenterol-d6 Hydrochloride exerts its effects by binding to β2-adrenoceptors, which are G protein-coupled receptors. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of smooth muscles, particularly in the respiratory tract, making it useful in treating conditions like asthma .
Comparison with Similar Compounds
The following table and analysis highlight key distinctions and similarities between Mapenterol-d6 Hydrochloride and structurally or functionally related compounds:
Table 1: Comparative Overview of this compound and Analogous Compounds
Detailed Analysis
Receptor Specificity
- β2 vs. α2 Agonists: this compound and Mabuterol-D9 are β2-adrenoceptor agonists, whereas Medetomidine and its derivatives target α2-adrenoceptors. This distinction is critical, as β2 agonists typically induce bronchodilation, while α2 agonists like Medetomidine are used for sedation and analgesia .
- Antagonists vs. Agonists : Sotalol-d6 Hydrochloride, though deuterated, functions as a β-blocker, opposing the agonist activity of Mapenterol-d6 .
Deuterium Labeling
- Purpose : Deuterium labeling in Mapenterol-d6 and Mabuterol-D9 facilitates metabolic tracking and enhances stability in analytical assays .
Pharmacological Profiles
- Selectivity: Medetomidine exhibits exceptional α2-adrenoceptor selectivity (Ki α2: 1.08 nM vs. α1: 1750 nM), whereas Mapenterol-d6’s β2 specificity lacks detailed Ki values in the provided evidence .
- Natural vs. Synthetic : Meranzin, derived from traditional medicine, contrasts with synthetic deuterated compounds, highlighting diverse discovery pathways .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Mapenterol-d6 Hydrochloride to ensure isotopic purity?
- Answer : Synthesis should involve deuterium incorporation at specific positions using deuterated precursors, followed by purification via preparative HPLC or column chromatography. Isotopic purity (>98%) must be confirmed using liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H and 2H NMR) can verify deuterium substitution ratios .
Q. How does this compound’s β2-adrenergic receptor selectivity compare to non-deuterated analogs in vitro?
- Answer : Competitive binding assays using radiolabeled ligands (e.g., 3H-CGP 12177) should be conducted. Compare the half-maximal inhibitory concentration (IC50) of Mapenterol-d6 to its non-deuterated form. Studies indicate deuterated agonists may exhibit altered binding kinetics due to isotope effects on hydrogen bonding or steric interactions .
Q. What analytical techniques are critical for quantifying this compound in biological matrices during pharmacokinetic studies?
- Answer : Use LC-MS/MS with deuterated internal standards (e.g., Mapenterol-d9) to minimize matrix effects. Validate the method for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>90%). Chromatographic separation on a C18 column with a methanol-phosphate buffer gradient is recommended .
Advanced Research Questions
Q. How can researchers address discrepancies in receptor activation data between in vitro and in vivo models for this compound?
- Answer : Discrepancies may arise from differences in metabolic stability or tissue penetration. Conduct parallel experiments:
- In vitro : Measure cAMP production in HEK293 cells expressing β2-adrenergic receptors.
- In vivo : Use microdialysis or PET imaging to assess receptor occupancy in target tissues.
Cross-validate with deuterium retention assays to confirm metabolic stability .
Q. What experimental designs mitigate isotopic interference in studies comparing this compound with non-deuterated analogs?
- Answer :
- Use orthogonal analytical methods (e.g., LC-MS and NMR) to differentiate isotopic vs. structural effects.
- Perform time-resolved binding assays to isolate kinetic isotope effects (KIEs).
- Include negative controls (e.g., non-deuterated agonists) and statistical modeling to account for variability .
Q. How can cross-reactivity with α-adrenergic receptors be minimized in β2-selective studies of this compound?
- Answer : Use receptor subtype-specific antagonists (e.g., ICI 118,551 for β2 vs. CGP 20712A for β1) in competitive binding assays. Validate selectivity via dose-response curves in transfected cell lines expressing individual receptor subtypes. Structural modeling of the deuterated compound’s interaction with receptor binding pockets can further clarify selectivity .
Q. What strategies optimize the stability of this compound in long-term storage for reproducibility in multi-center studies?
- Answer : Store lyophilized powder at -80°C under argon to prevent deuterium exchange. For solutions, use acidified solvents (pH 3–4) and avoid freeze-thaw cycles. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with LC-MS .
Q. Methodological Notes
- Data Validation : Cross-reference results with independent assays (e.g., functional cAMP vs. binding assays) to confirm pharmacological activity .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for deuterated compound handling and metabolic fate analysis .
Properties
CAS No. |
1246816-02-3 |
---|---|
Molecular Formula |
C₁₄H₁₅D₆Cl₂F₃N₂O |
Molecular Weight |
367.27 |
Synonyms |
4-Amino-3-chloro-α-[[(1,1-dimethylpropyl-d6)amino]methyl]-5-(trifluoromethyl)benzenemethanol Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.